1-(3-Ethoxy-4-nitrophenyl)piperidin-4-ol
Description
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Properties
IUPAC Name |
1-(3-ethoxy-4-nitrophenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-2-19-13-9-10(3-4-12(13)15(17)18)14-7-5-11(16)6-8-14/h3-4,9,11,16H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFTWSQGCRYECV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N2CCC(CC2)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-(3-Ethoxy-4-nitrophenyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound acts as a CCR5 antagonist, blocking the receptor and preventing HIV-1 entry into cells . The antagonistic activity of the compound is believed to be due to the presence of a basic nitrogen atom which anchors the ligand to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The blockade of the CCR5 receptor disrupts the HIV-1 entry process, preventing the virus from infecting cells . This can slow the progression of HIV-1 infection and improve response to treatment .
Result of Action
By blocking the CCR5 receptor, this compound prevents HIV-1 from entering cells . This can reduce the number of cells infected by the virus, slowing disease progression and potentially improving patient outcomes .
Biological Activity
1-(3-Ethoxy-4-nitrophenyl)piperidin-4-ol, a compound with notable structural characteristics, has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's molecular formula is C13H18N2O3, with a molecular weight of approximately 250.29 g/mol. The presence of the ethoxy and nitrophenyl groups contributes to its unique chemical properties, influencing its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with 3-ethoxy-4-nitroaniline under controlled conditions. The process may include steps such as:
- Formation of the Piperidine Ring : Utilizing appropriate reagents to form the piperidine structure.
- Substitution Reactions : Introducing the ethoxy and nitro groups through electrophilic aromatic substitution.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing nitro groups have shown effective inhibition against various pathogens:
| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |
|---|---|---|
| This compound | 0.5 μg/mL | Staphylococcus aureus |
| Derivative X | 0.22 μg/mL | Escherichia coli |
| Derivative Y | 0.19 μg/mL | Pseudomonas aeruginosa |
These results suggest that the presence of the nitro group is crucial for enhancing antimicrobial activity through mechanisms such as radical formation and enzyme inhibition .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits anticancer properties against several cancer cell lines. For example:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| HepG2 (Liver Cancer) | 15.0 | Cell cycle arrest at G1 phase |
The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation .
The biological activity of this compound can be explained through several mechanisms:
- Radical Formation : The nitro group undergoes bioreduction, leading to the generation of reactive radicals that can damage cellular components.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell growth.
- Cell Cycle Modulation : It has been observed to affect cell cycle progression, particularly in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various nitro-substituted piperidine derivatives, including this compound, against clinical isolates of Staphylococcus aureus. The compound demonstrated a strong inhibitory effect, comparable to standard antibiotics .
- Anticancer Properties : Clinical trials involving similar compounds have reported significant reductions in tumor size in xenograft models when treated with piperidine derivatives, indicating a promising avenue for cancer therapy development .
Scientific Research Applications
Scientific Research Applications
1-(3-Ethoxy-4-nitrophenyl)piperidin-4-ol has been investigated for its potential applications across various scientific domains:
Medicinal Chemistry
The compound has been evaluated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications to the piperidine structure have enhanced its efficacy against breast and liver cancer cells, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 12.5 | |
| HepG2 (Liver) | 15.0 |
Antimicrobial Properties
The compound has also been assessed for its antibacterial and antifungal activities. Studies indicate that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) mg/mL | Reference |
|---|---|---|
| Staphylococcus aureus | 0.025 | |
| Escherichia coli | 0.030 | |
| Candida albicans | 0.050 |
Case Study: Antimicrobial Efficacy
In a study published in ACS Omega, researchers found that the introduction of electron-withdrawing groups like nitro significantly improved the antibacterial properties of piperidine derivatives, including this compound.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(3-Ethoxy-4-nitrophenyl)piperidin-4-ol?
Methodological Answer: The synthesis of piperidin-4-ol derivatives typically involves nucleophilic substitution or coupling reactions. For analogous compounds (e.g., 4-(4-bromophenyl)piperidin-4-ol), alkylation of piperidin-4-ol with substituted benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) is effective. Key steps include:
- Reagent selection : Use 3-ethoxy-4-nitrobenzyl halides as electrophiles.
- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency.
- Salt formation : Conversion to oxalate salts improves purity, as demonstrated in yields up to 87% for similar structures .
Table 1: Example Reaction Conditions from Analogous Syntheses
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
Methodological Answer:
- ¹H NMR : Assign peaks based on substituent effects. For example, the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) and nitro group (deshielding aromatic protons at δ 7.5–8.5 ppm) .
- X-ray crystallography : Use SHELX software for structure refinement. SHELXL is widely employed for small-molecule crystallography, enabling precise bond-length and angle measurements .
- Melting point analysis : Compare with structurally similar compounds (e.g., 199–200°C for oxalate salts) .
Q. How can researchers optimize purification for this compound?
Methodological Answer:
- Salt crystallization : Convert the free base to an oxalate salt to improve crystallinity and purity.
- Column chromatography : Use silica gel with gradient elution (e.g., CH₂Cl₂:MeOH 10:1 to 5:1) for intermediates.
- Recrystallization : Ethanol/water mixtures are effective for removing unreacted starting materials .
Advanced Questions
Q. How do structural modifications in the aryl group influence biological activity?
Methodological Answer:
- Substituent effects : Electron-withdrawing groups (e.g., nitro) enhance receptor binding affinity by modulating electron density. For example, 1-(4-octylphenethyl)piperidin-4-ol showed 15-fold selectivity for sphingosine kinase 1 (SK1) due to its hydrophobic tail .
- Steric considerations : Bulkier groups (e.g., iodophenyl) may hinder binding to targets like dopamine D2 receptors, as seen in reduced IC₅₀ values .
Table 2: Structure-Activity Relationship (SAR) Insights
| Substituent | Target | Selectivity/Activity Change | Reference |
|---|---|---|---|
| 4-Bromophenyl | Dopamine D2 Receptor | IC₅₀ = 12 nM | |
| 4-Octylphenethyl | Sphingosine Kinase 1 | 15-fold selectivity over SK2 |
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Control experiments : Replicate assays under standardized conditions (e.g., cAMP GloSensor assays for GPCR activity) .
- Radioligand binding : Use ³H-LSD to validate binding affinity (Ki = 11 nM for 5-HT1F receptors) and rule off-target effects .
- Statistical rigor : Apply two-way ANOVA with post-hoc corrections (e.g., Benjamini-Hochberg) to account for donor variability in human islet studies .
Q. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use crystal structures (e.g., PDB 2XYZ for retinol-binding protein) to model ligand-receptor interactions .
- Dynamic simulations : Analyze binding stability via MD simulations (GROMACS/AMBER) over 100 ns trajectories.
- Pharmacophore modeling : Identify critical interaction sites (e.g., hydrogen bonds with piperidin-4-ol’s hydroxyl group) .
Q. How is X-ray crystallography applied to determine the compound’s structure?
Methodological Answer:
- Data collection : Use high-resolution (1.3 Å) X-ray diffraction data for accurate electron density maps .
- Refinement : SHELXL refines positional and thermal displacement parameters, resolving disorder in nitro/ethoxy groups .
- Validation : Check R-factors (R₁ < 0.05) and Ramachandran plots for structural reliability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
